N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a xanthene core, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide typically involves the condensation of 9H-xanthene-9-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of reagents and solvents is also carefully considered to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The xanthene core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution reactions on the xanthene core can produce a variety of substituted xanthene derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
- N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its xanthene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(23,13-10-11-13)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,13,18,23H,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCYGQUPWUWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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